3-(N-methyl4-methoxybenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methylindole group, and an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
- A series of new N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized, demonstrating potent α-glucosidase inhibitory potential. These compounds, including variations with chlorophenyl groups, showcase a novel five-step synthetic route with promising implications for drug discovery, particularly in managing conditions like diabetes through α-glucosidase inhibition. Molecular modeling and ADME predictions further support their potential as drug leads, emphasizing the utility of common raw materials in their synthesis (Iftikhar et al., 2019).
Antibacterial Activity
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. Specifically, compounds were tested against various bacterial strains, with one compound exhibiting significant growth inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This research highlights the importance of structural diversity in designing compounds with antibacterial activity (Iqbal et al., 2017).
Antihypertensive and Herbicidal Activities
- The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including compounds with chlorophenyl and acetamide groups, has demonstrated potential antihypertensive activity in animal models. This suggests a possible avenue for the development of new antihypertensive drugs through targeted molecular modifications to enhance activity (Santilli & Morris, 1979).
Metabolic Studies
- Comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes have been conducted. Although not directly related to the compound , these studies provide a framework for understanding how structurally similar compounds might be metabolized in biological systems, offering insights into potential toxicological and pharmacokinetic properties (Coleman et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S2/c1-26(32(28,29)17-8-6-16(30-2)7-9-17)18-10-11-31-19(18)20(27)25-13-14-4-3-5-15(12-14)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPJBUXDPAPKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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